3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Overview
Description
3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-ylmethyl)aniline. This reaction is carried out under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
N-phenylpyrazine-2-carboxamides: Compounds with similar structures that exhibit anti-tubercular activity.
Uniqueness
3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and safety profiles .
Properties
IUPAC Name |
3-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-9-11-23(12-10-22)18-7-5-15(6-8-18)14-21-19(24)16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPINCWBZAUQLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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